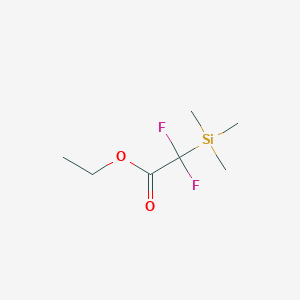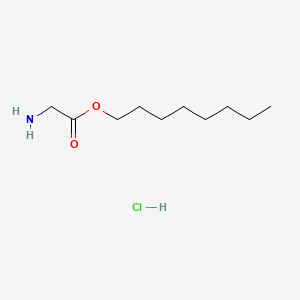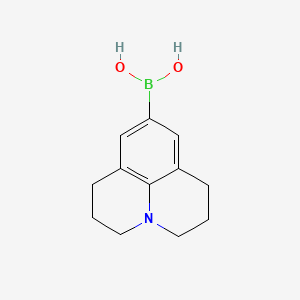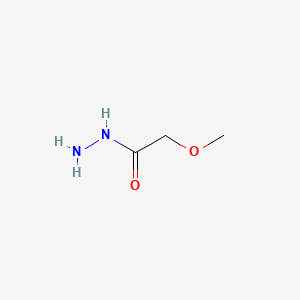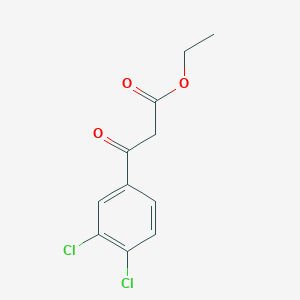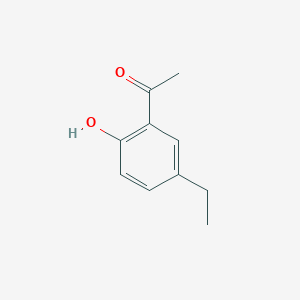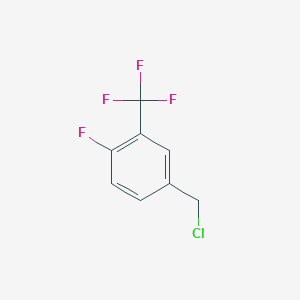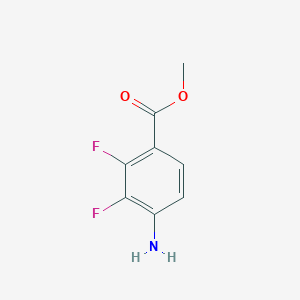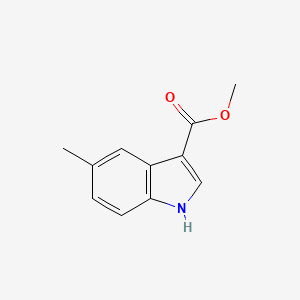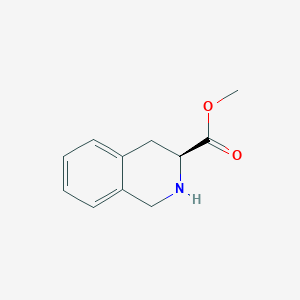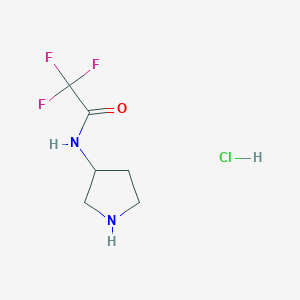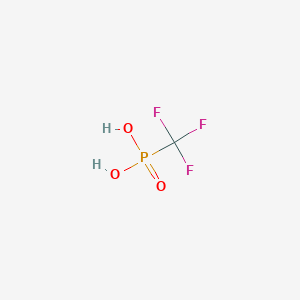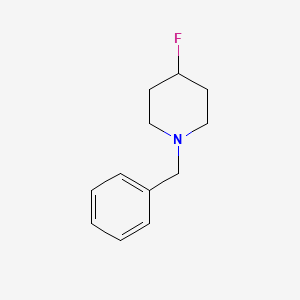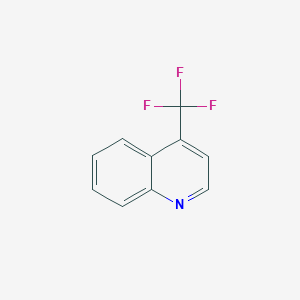
4-(Trifluoromethyl)quinoline
概要
説明
4-(Trifluoromethyl)quinoline is a heterocyclic compound that contains a quinoline ring, which is a benzene ring fused with a pyridine ring, and a trifluoromethyl group . It’s a building block in organic synthesis and has been used in the preparation of various derivatives .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)quinoline involves various methods. One method involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . Another method involves a silver-catalyzed synthesis via a cascade alkyne – ketone – amino coupling/addition/condensation process in water .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)quinoline is C10H6F3N . The structure is stabilized by various interactions, including intramolecular N–H···N hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions .Chemical Reactions Analysis
4-(Trifluoromethyl)quinoline participates in various chemical reactions. For instance, it can undergo nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It can also react with 2′-amino-2,2,2-trifluoroacetophenones under catalysis by copper and silver complexes or salts to produce 2-aryl (alkyl)quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)quinoline include a melting point of 266-269 °C, a boiling point of 311.9±37.0 °C (Predicted), and a density of 1.3581 (estimate) . It’s a light greyish-beige powder .科学的研究の応用
-
Medicinal Chemistry
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
-
Synthesis of Schiff Bases
- Quinoline-4-carboxaldehyde conveniently underwent a condensation reaction when treated with 4-(trifluoromethyl) aniline and four other substituted anilines in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH to access five Schiff bases .
- The reaction was carried out in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH .
-
Synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile
-
Fluorinated Quinolines
- Fluorinated quinolines, including those with a trifluoromethyl group, have been studied extensively due to their unique properties .
- They have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- These compounds have found applications in medicine due to their remarkable biological activity .
- Some fluorinated quinolines have also found application in agriculture, and also as components for liquid crystals .
-
Synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones
-
Silver Catalyzed Synthesis
-
Fluorinated Quinolines
- Fluorinated quinolines, including those with a trifluoromethyl group, have been studied extensively due to their unique properties .
- They have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- These compounds have found applications in medicine due to their remarkable biological activity .
- Some fluorinated quinolines have also found application in agriculture, and also as components for liquid crystals .
-
Synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones
-
Silver Catalyzed Synthesis
Safety And Hazards
特性
IUPAC Name |
4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXBXQWMBMXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380664 | |
| Record name | 4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)quinoline | |
CAS RN |
25199-77-3 | |
| Record name | 4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



